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Compound of Interest

Compound Name: GSK3739936

Cat. No.: B8734035

For Immediate Release

This technical guide provides an in-depth analysis of GSK3739936 (also known as BMS-
986180), a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase. Developed for
researchers, scientists, and drug development professionals, this document details the
compound's novel mechanism of action, summarizes key quantitative data, outlines
experimental protocols, and visualizes the underlying biological pathways and experimental
workflows.

GSK3739936 represents a significant advancement in anti-retroviral therapy by targeting a
non-catalytic site on the HIV-1 integrase enzyme. Its unique allosteric mechanism inhibits viral
replication by promoting aberrant integrase multimerization, leading to the formation of
replication-deficient viral particles.[1][2][3] This approach offers a distinct advantage over
traditional active-site inhibitors and presents a promising new strategy in the fight against HIV-
1.

Core Mechanism of Action: Inducing Aberrant
Multimerization

GSK3739936 binds to a well-defined pocket at the interface of two integrase monomers.[1][2]
[3] This binding event acts as a "molecular glue," stabilizing a non-functional conformation of
the integrase enzyme. This stabilization, in turn, promotes the formation of higher-order,
aberrant integrase multimers. These aberrant multimers are catalytically inactive and interfere
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with the normal process of viral maturation, ultimately resulting in the production of non-

infectious virions. This allosteric inhibition is a novel mechanism that disrupts the function of

HIV-1 integrase, an enzyme crucial for the replication of the virus.

Quantitative Data Summary

The preclinical profile of GSK3739936 demonstrates its potent anti-viral activity and target

engagement. The following table summarizes the key quantitative data for this compound.

Parameter

Value

Description

IC50

11.1 nM

The half maximal inhibitory
concentration against HIV-1

integrase.

EC50

1.7 nM

The half maximal effective
concentration in a cell-based

antiviral assay.

CC50

>20 pM

The half maximal cytotoxic
concentration in MT-2 cells,

indicating low cytotoxicity.

CYP Inhibition

>24.3 uM

Weak inhibition of cytochrome
P450 enzymes, suggesting a
lower potential for drug-drug

interactions.

Oral Bioavailability

52-89%

High oral bioavailability

observed in preclinical species.

Absorption (tmax)

2-5 hours

Rapid absorption following oral
administration in preclinical

species.

Clearance

Low to Moderate

Favorable clearance profiles in

mouse, rat, and dog.

Experimental Protocols
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Detailed methodologies for the key experiments cited in the preclinical profiling of
GSK3739936 are provided below.

HIV-1 Integrase Strand Transfer (INST) TR-FRET Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to
determine the IC50 value of GSK3739936 against the strand transfer activity of HIV-1
integrase.

e Reagents:

o His-tagged HIV-1 integrase

[e]

Biotinylated viral DNA substrate

o

Europium-labeled anti-His antibody (donor fluorophore)

[¢]

Streptavidin-conjugated fluorophore (acceptor)

o

GSK3739936 at varying concentrations
e Protocol:

o His-tagged HIV-1 integrase is incubated with the biotinylated viral DNA substrate in the
presence of varying concentrations of GSK3739936.

o The europium-labeled anti-His antibody and the streptavidin-conjugated fluorophore are
added to the reaction mixture.

o If integrase binds to the DNA, the donor and acceptor fluorophores are brought into close
proximity, resulting in a FRET signal.

o The reaction is incubated at 37°C.

o The FRET signal is measured using a plate reader with appropriate excitation and
emission wavelengths.
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o The IC50 value is calculated by plotting the percentage of inhibition against the logarithm
of the inhibitor concentration.

Cell-Based HIV-1 Antiviral Assay

This assay was performed to determine the EC50 value of GSK3739936 in a cellular context.
e Cell Line: MT-2 cells
e Virus: HIV-1 laboratory strains

e Protocol:

[¢]

MT-2 cells are seeded in 96-well plates.

o The cells are infected with a known titer of HIV-1 in the presence of serial dilutions of
GSK3739936.

o The infected cells are incubated for a period that allows for multiple rounds of viral
replication.

o Viral replication is quantified by measuring a viral marker, such as p24 antigen levels in the
cell supernatant, using an ELISA-based method.

o The EC50 value is determined by analyzing the dose-response curve of viral inhibition.

Cytotoxicity Assay

This assay was conducted to assess the cytotoxic potential of GSK3739936.
e Cell Line: MT-2 cells
e Protocol:

o MT-2 cells are cultured in the presence of various concentrations of GSK3739936 for a
duration comparable to the antiviral assay.

o Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which
guantifies mitochondrial metabolic activity.
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o The CC50 value is calculated as the concentration of the compound that reduces cell
viability by 50%.

Visualizing the Molecular and Experimental
Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key
pathways and workflows associated with the allosteric inhibition by GSK3739936.
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Signaling Pathway of GSK3739936 Allosteric Inhibition
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Preclinical Development Workflow for GSK3739936
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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